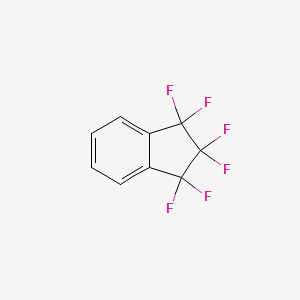

1,1,2,2,3,3-Hexafluoro-indan

Descripción general

Descripción

The research on hexafluoro-indan derivatives and related compounds has been extensive, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of particular interest due to their potential applications in various fields, including pharmaceuticals, organic electronics, and supramolecular chemistry.

Synthesis Analysis

The synthesis of hexafluoro-indan derivatives involves multi-step protocols and the use of specific reagents and conditions. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related compound, is prepared through a 12-step protocol, demonstrating the complexity of synthesizing such fluorinated structures . Similarly, the synthesis of hexaalkylguanidinium and 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates involves treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media . The construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which share structural features with hexafluoro-indan, is achieved through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts .

Molecular Structure Analysis

X-ray analysis and DFT calculations have been employed to study the molecular and crystal structures of hexafluoro-indan derivatives. For example, the molecular structure of perfluorinated 1H-indazoles and their thallium complexes reveals supramolecular structures that depend on the length of the perfluoroalkyl chain . The molecular and crystal structures of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes have also been determined, providing insights into the complex formation energies and the influence of substituents on the overall structure .

Chemical Reactions Analysis

The chemical reactivity of hexafluoro-indan derivatives includes interactions with various reagents and the formation of novel compounds. For instance, the reaction of perfluorinated indene and 1-alkylideneindans in the H2O2-HF-SbF5 system leads to oxo derivatives of indan, demonstrating the electrophilic addition of HO+ . The interaction of perfluorinated 3-methyl-indene and 1-methylene-indan with nitrating agents in anhydrous HF results in the formation of perfluoro-indan containing an oxygen function along with nitrofluorination products .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoro-indan derivatives are influenced by their high fluorine content. The all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibits a high molecular dipole, which is unusual for an aliphatic compound, and shows electrostatic ordering in the solid state . The perfluorinated 1H-indazoles display unique supramolecular organizations, and their thallium complexes highlight the potential of these highly fluorinated molecules to act as ligands . The synthesis and crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveal strong intermolecular hydrogen bonds, which connect the molecules into two-dimensional layers, suggesting applications in fluoro-containing materials .

Aplicaciones Científicas De Investigación

Synthetic Procedures and Chemical Properties

1,1,1,3,3,3-Hexafluoro-2-organyl-propan-2-ols and their trimethylsilyl ethers can be synthesized from carboxylic acids and trimethyl(trifluoromethyl)silane, offering pathways for selective formation of both the alcohols and their silyl derivatives (Babadzhanova, 2005).

Physical Properties and Solubility

The unique physical properties, such as density, surface tension, and kinematic viscosity, of various hydrofluoroethers including hexafluoro derivatives, have been characterized, contributing to the understanding of their behavior under different conditions (Rausch, 2015).

Chirality and Molecular Interactions

1,1,1,3,3,3-Hexafluoro-propan-2-ol exhibits chiral aggregation behavior, forming metastable chiral structures, providing insight into molecular interactions and structural formation (Oswald, 2019).

Catalytic and Solvent Applications

1,1,1,3,3,3-Hexafluoro-2-propanol acts as both a solvent and a catalyst in Pictet–Spengler reactions, streamlining the synthesis of tetrahydro-β-carbolines (Wang, 2014). Additionally, hexafluoro derivatives are integral in the synthesis of fluorine-containing polyethers, offering materials with unique properties like low dielectric constants and high thermal stability (Fitch, 2003).

Analytical Applications in LC-MS

Hexafluoroisopropanol is utilized as a mobile phase modifier in liquid chromatography-mass spectrometry for the analysis of oligonucleotides, highlighting its role in improving analytical performance (Basiri, 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal.

Direcciones Futuras

This involves understanding the current state of research on the compound and potential areas for future investigation.

Propiedades

IUPAC Name |

1,1,2,2,3,3-hexafluoroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6/c10-7(11)5-3-1-2-4-6(5)8(12,13)9(7,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYHPQJAJVEHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C2(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508825 | |

| Record name | 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2,3,3-Hexafluoro-indan | |

CAS RN |

2338-64-9 | |

| Record name | 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)

![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)